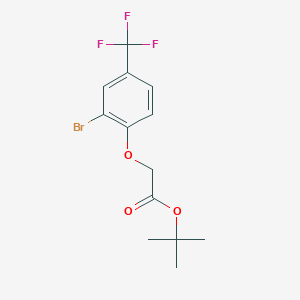

Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate

Description

Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate: is a chemical compound with the molecular formula C13H14BrF3O3 and a molecular weight of 355.15 g/mol It is characterized by the presence of a tert-butyl ester group, a bromo substituent, and a trifluoromethyl group attached to a phenoxyacetate moiety

Properties

IUPAC Name |

tert-butyl 2-[2-bromo-4-(trifluoromethyl)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrF3O3/c1-12(2,3)20-11(18)7-19-10-5-4-8(6-9(10)14)13(15,16)17/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDISMUPOSDFKRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate typically involves the reaction of 2-bromo-4-trifluoromethylphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromo group in tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Oxidation Reactions: The phenoxyacetate moiety can be oxidized under specific conditions to form corresponding phenolic or quinone derivatives.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromo substituent, to yield dehalogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

- Substituted phenoxyacetates

- Phenolic derivatives

- Dehalogenated compounds

Scientific Research Applications

Pharmaceuticals

Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate serves as an intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable pharmacophore in drug design. Compounds with similar structures have shown potential as therapeutic agents due to their ability to interact effectively with biological targets.

Agrochemicals

This compound is also explored for its applications in agrochemicals, where it may function as a herbicide or pesticide. The presence of halogen substituents like bromine can significantly influence the biological activity and efficacy of these compounds, enhancing their interaction with target organisms.

Material Science

In material science, this compound is utilized in the development of specialty chemicals and advanced materials. Its unique chemical properties allow for applications in polymer chemistry and surface coatings, providing enhanced performance characteristics such as improved durability and resistance to environmental factors.

Case Studies

Case Study 1: Drug Development

Research has demonstrated that compounds containing trifluoromethyl groups exhibit enhanced biological activities, leading to improved efficacy in drug candidates. In one study, derivatives of this compound were synthesized and evaluated for their potential as anti-cancer agents, showing promising results in preclinical trials .

Case Study 2: Agricultural Applications

A series of experiments were conducted to assess the herbicidal activity of phenoxyacetates similar to this compound. Results indicated that these compounds could effectively inhibit weed growth while minimizing damage to crops, highlighting their potential as environmentally friendly herbicides .

Mechanism of Action

The mechanism of action of tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate is primarily based on its ability to undergo various chemical reactions, as described above. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical modifications. For instance, in drug design, the trifluoromethyl group can interact with biological targets through hydrophobic interactions and influence the pharmacokinetic properties of the resulting compounds .

Comparison with Similar Compounds

- Tert-butyl (2-chloro-4-trifluoromethylphenoxy)acetate

- Tert-butyl (2-bromo-4-methylphenoxy)acetate

- Tert-butyl (2-bromo-4-fluorophenoxy)acetate

Comparison: Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate is unique due to the presence of both bromo and trifluoromethyl groups. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, while the bromo group provides a site for further chemical modifications. Compared to its analogs, this compound offers a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .

Biological Activity

Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate is a chemical compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a bromo substituent, and a trifluoromethyl group attached to a phenoxyacetate structure. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of organic compounds.

Research indicates that compounds similar to this compound can exhibit various biological activities through several mechanisms:

- Antimicrobial Activity : Compounds with similar structures have been shown to inhibit the growth of pathogenic bacteria by disrupting quorum sensing mechanisms. For instance, 2,4-di-tert-butylphenol (a related compound) has demonstrated the ability to reduce virulence factors in Pseudomonas aeruginosa by inhibiting quorum sensing pathways .

- Cytotoxicity : The cytotoxic effects of related compounds are often attributed to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. This mechanism is essential for developing anticancer agents .

Case Studies and Research Findings

- Antimicrobial Properties :

- Cytotoxic Effects :

-

Antioxidant Activity :

- Some studies have highlighted the antioxidant properties of related compounds, suggesting their potential use in preventing oxidative stress-related diseases. This property is particularly relevant in the context of developing therapeutic agents for conditions like cancer and neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Quorum sensing inhibition |

| 2,4-Di-tert-butylphenol | Antimicrobial | 25 | Quorum sensing inhibition |

| 8-Hydroxyquinoline | Anticancer | 20 | ROS generation and apoptosis induction |

| 2,4-Di-tert-butylphenol | Antioxidant | TBD | Scavenging free radicals |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.